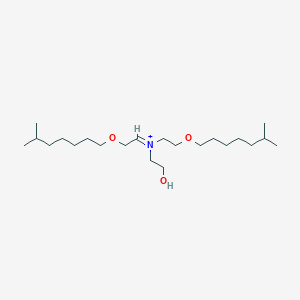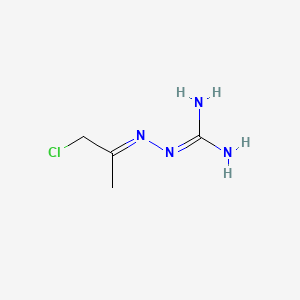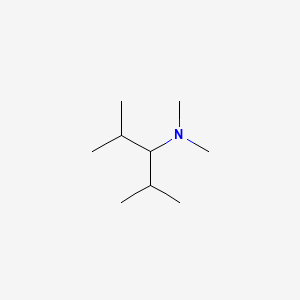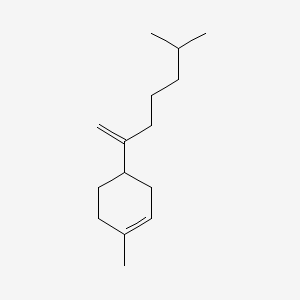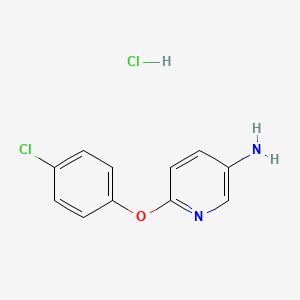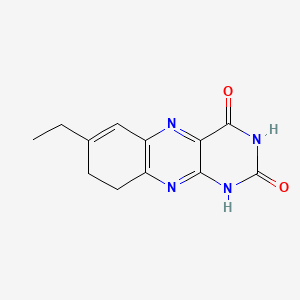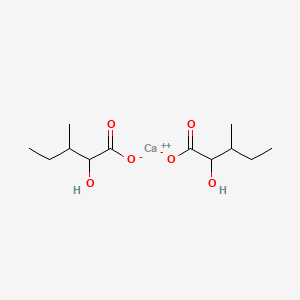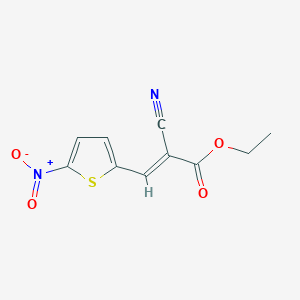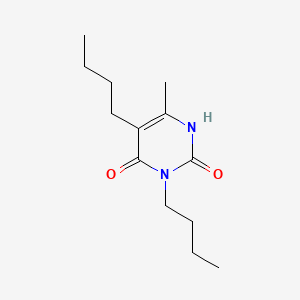
2,4,6,8,10-Pentachloroundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8,10-Pentachloroundecane is a chlorinated hydrocarbon compound characterized by the presence of five chlorine atoms attached to an eleven-carbon chain. This compound belongs to the class of short-chain chlorinated paraffins, which are known for their persistence and potential toxicity in the environment . These compounds are often used in industrial applications due to their flame retardant properties and their ability to act as plasticizers and lubricants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10-Pentachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed and chlorinated using chlorine gas. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and selectivity. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 2,4,6,8,10-Pentachloroundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes and ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Chlorinated aldehydes and ketones.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
科学的研究の応用
2,4,6,8,10-Pentachloroundecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated hydrocarbons in various chemical reactions.
Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental impact of chlorinated paraffins.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor.
Industry: Used in the formulation of flame retardants, plasticizers, and lubricants.
作用機序
The mechanism of action of 2,4,6,8,10-Pentachloroundecane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes, inhibiting their activity and leading to toxic effects. The molecular targets include membrane proteins and enzymes involved in metabolic pathways.
類似化合物との比較
- 1,1,1,11-Tetrachloroundecane
- 1,2,4,6,8,10,11-Heptachloroundecane
Comparison: 2,4,6,8,10-Pentachloroundecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental behavior. Compared to 1,1,1,11-Tetrachloroundecane, it has a higher degree of chlorination, leading to different physicochemical properties such as higher hydrophobicity and persistence in the environment . Compared to 1,2,4,6,8,10,11-Heptachloroundecane, it has fewer chlorine atoms, which may result in lower toxicity and different degradation pathways .
特性
CAS番号 |
140899-23-6 |
|---|---|
分子式 |
C11H19Cl5 |
分子量 |
328.5 g/mol |
IUPAC名 |
2,4,6,8,10-pentachloroundecane |
InChI |
InChI=1S/C11H19Cl5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-11H,3-6H2,1-2H3 |
InChIキー |
VSWIGMUMFDSAKB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CC(CC(CC(C)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


